N-(2-iodobenzyl)tetrahydrofuran-3-amine
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Overview
Description
N-(2-iodobenzyl)tetrahydrofuran-3-amine is a chemical compound that features a tetrahydrofuran ring substituted with an amine group and a 2-iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodobenzyl)tetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran-3-amine with 2-iodobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodobenzyl)tetrahydrofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The iodo group can be reduced to a hydrogen atom, leading to the formation of benzyl-substituted tetrahydrofuran-3-amine.
Substitution: The iodo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of the iodo group.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of benzyl-substituted tetrahydrofuran-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-iodobenzyl)tetrahydrofuran-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-iodobenzyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodo group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-amine: Lacks the 2-iodobenzyl group, making it less hydrophobic and potentially less active in biological systems.
2-Iodobenzylamine: Lacks the tetrahydrofuran ring, which may reduce its ability to interact with certain molecular targets.
Tetrahydrofuran-derived secondary amines: Similar in structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
N-(2-iodobenzyl)tetrahydrofuran-3-amine is unique due to the combination of the tetrahydrofuran ring and the 2-iodobenzyl group. This structural feature enhances its ability to interact with a wide range of molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H14INO |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methyl]oxolan-3-amine |
InChI |
InChI=1S/C11H14INO/c12-11-4-2-1-3-9(11)7-13-10-5-6-14-8-10/h1-4,10,13H,5-8H2 |
InChI Key |
SFRHCFKTEFMXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NCC2=CC=CC=C2I |
Origin of Product |
United States |
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